1-{3-(Cyclopropylamino)-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine 1-{3-(Cyclopropylamino)-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0995567
InChI: InChI=1S/C20H21FN4O3/c21-17-4-2-1-3-16(17)20(26)24-11-9-23(10-12-24)15-7-8-19(25(27)28)18(13-15)22-14-5-6-14/h1-4,7-8,13-14,22H,5-6,9-12H2
SMILES: C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)[N+](=O)[O-]
Molecular Formula: C20H21FN4O3
Molecular Weight: 384.4 g/mol

1-{3-(Cyclopropylamino)-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine

CAS No.:

Cat. No.: VC0995567

Molecular Formula: C20H21FN4O3

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

1-{3-(Cyclopropylamino)-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine -

Specification

Molecular Formula C20H21FN4O3
Molecular Weight 384.4 g/mol
IUPAC Name [4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone
Standard InChI InChI=1S/C20H21FN4O3/c21-17-4-2-1-3-16(17)20(26)24-11-9-23(10-12-24)15-7-8-19(25(27)28)18(13-15)22-14-5-6-14/h1-4,7-8,13-14,22H,5-6,9-12H2
Standard InChI Key PFYOQBYCBVGYSH-UHFFFAOYSA-N
SMILES C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)[N+](=O)[O-]
Canonical SMILES C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator